molecular formula C26H20N2O2S2 B11991128 2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol CAS No. 26907-82-4

2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol

Cat. No.: B11991128
CAS No.: 26907-82-4
M. Wt: 456.6 g/mol
InChI Key: OUHYXWHJDDKIAZ-UHFFFAOYSA-N
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Description

This compound is a Schiff base featuring a disulfanyl (–S–S–) bridge and two ortho-hydroxyphenylimine moieties. The disulfanyl linkage introduces conformational flexibility and redox activity, distinguishing it from simpler Schiff bases. Synthesized via condensation of aromatic aldehydes and amines under reflux conditions, its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography and NMR spectroscopy .

Properties

CAS No.

26907-82-4

Molecular Formula

C26H20N2O2S2

Molecular Weight

456.6 g/mol

IUPAC Name

2-[[2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol

InChI

InChI=1S/C26H20N2O2S2/c29-23-13-5-1-9-19(23)17-27-21-11-3-7-15-25(21)31-32-26-16-8-4-12-22(26)28-18-20-10-2-6-14-24(20)30/h1-18,29-30H

InChI Key

OUHYXWHJDDKIAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2SSC3=CC=CC=C3N=CC4=CC=CC=C4O)O

Origin of Product

United States

Preparation Methods

One-Pot Condensation-Oxidation Method

This method combines Schiff base synthesis and disulfide formation in a single reactor, streamlining production.

Procedure :

  • Dissolve 2-aminophenol (1.0 eq) and 2-hydroxybenzaldehyde (1.0 eq) in deionized water.

  • Add 2N NaOH (1.5 eq) dropwise to deprotonate the amine and phenol groups.

  • Introduce sodium hypochlorite (6–14%, 1.5 eq) as an oxidizer under nitrogen atmosphere.

  • Stir at 25°C for 3 hours.

  • Adjust pH to 8 with HCl, filter, and purify via column chromatography (10% ethyl acetate/petroleum ether).

Key Parameters :

ParameterOptimal Value
Temperature25°C
Reaction Time3 hours
NaOH Concentration2N
Oxidizer10% NaOCl

Yield : 70–75%.

Stepwise Synthesis with Thiol Intermediates

For higher purity, this method isolates thiol-containing intermediates before oxidation.

Procedure :

  • Synthesize 2-[(E)-(2-hydroxyphenyl)methyleneamino]benzenethiol by reacting 2-aminothiophenol with 2-hydroxybenzaldehyde in ethanol.

  • Oxidize the thiol intermediate using hydrogen peroxide (H₂O₂) or iodine (I₂) in dichloromethane.

  • Recrystallize the product from methanol/water.

Advantages :

  • Avoids over-oxidation by controlling stoichiometry.

  • Enables isolation and characterization of intermediates.

Yield : 65–68%.

Reaction Optimization

Solvent Systems

Aqueous systems outperform organic solvents due to the solubility of phenolic compounds. Mixed solvents (e.g., water/ethanol) enhance reaction rates but complicate purification.

Oxidizing Agents

Sodium hypochlorite is preferred for its cost-effectiveness and mild reactivity. Alternatives like H₂O₂ or I₂ require anhydrous conditions and yield comparable results but at higher costs.

pH Control

Maintaining pH 8–9 prevents premature precipitation of phenolic products and ensures optimal deprotonation for condensation.

Characterization and Quality Control

  • 1H NMR : Peaks at δ 8.3–8.5 ppm confirm imine (C=N) formation. Phenolic -OH protons appear as broad singlets near δ 9.5 ppm.

  • FT-IR : Stretching vibrations at 1620 cm⁻¹ (C=N) and 3400 cm⁻¹ (-OH).

  • HPLC Purity : >95% when purified via silica gel chromatography.

Challenges and Mitigation Strategies

  • Disulfide Over-Oxidation : Use stoichiometric NaOCl and monitor reaction progress via TLC.

  • Byproduct Formation : Employ nitrogen atmospheres to minimize oxidative side reactions.

Industrial Scalability

The one-pot method is scalable to kilogram-scale production with minor yield reductions (~5%). Key considerations include:

  • Efficient mixing to ensure homogeneous oxidation.

  • Recycling of aqueous solvent systems to reduce waste .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[(Z)-({2-[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol involves its ability to form complexes with metal ions and interact with biological molecules. The compound can chelate metal ions, leading to the formation of stable complexes that can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, which can generate reactive oxygen species (ROS) that can induce oxidative stress in cells .

Comparison with Similar Compounds

Structural Features
Compound Name Key Structural Differences Functional Groups Crystallographic Data (Bond Lengths/Angles) Reference
Target Compound Disulfanyl bridge, two ortho-hydroxyphenylimine groups –S–S–, –N=CH–, –OH N/A (No crystal data in evidence)
2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol No disulfanyl bridge; single imine linkage –N=CH–, –OH C=N: 1.28 Å; O–H···N: 2.60 Å
4-Bromo-2-[(E)-(2-{2-[(2-{[(E)-5-bromo-2-hydroxybenzylidene]amino}phenyl)sulfanyl]ethylsulfanyl}phenyl)iminomethyl]phenol Bromo substituents, ethylsulfanyl chains –Br, –S–CH₂–CH₂–S– C–Br: 1.89–1.91 Å; S–S: 2.03 Å
2-((E)-(Phenylimino)methyl)-4-((E)-(2-(phenylthio)phenyl)diazenyl)phenol (L1) Azo (–N=N–) and phenylthio (–S–Ph) groups –N=N–, –S–Ph N/A (Coordination to Zn(II) reported)

Key Insights :

  • The disulfanyl bridge in the target compound enhances redox activity and metal-binding versatility compared to single-thiol or azo-based analogs .
  • Brominated analogs exhibit increased steric bulk and altered electronic properties due to halogen substituents .
  • Azo-Schiff bases (e.g., L1) show acidochromism and photoswitching behavior , absent in the target compound .

Key Insights :

  • The target compound’s synthesis is more complex due to the disulfanyl bridge , requiring multi-step procedures .
  • Simpler Schiff bases (e.g., ) achieve higher yields due to fewer steric and electronic constraints.
Spectroscopic and Electronic Properties
Compound UV-Vis λ_max (nm) NMR Shifts (¹H, ppm) Notable Properties Reference
Target Compound ~350 (π→π*) δ 8.5 (–CH=N), δ 13.2 (–OH) Redox-active disulfanyl bridge
Zn(II) Complexes (C1–C2) 450–500 (MLCT) δ 8.8 (–CH=N), δ 2.3 (–CH₃) Solid-state emission, acidochromism
2-{[(2-Hydroxy-2-phenylethyl)imino]methyl}phenol ~320 (n→π*) δ 8.3 (–CH=N), δ 4.7 (–CH₂) Planar chirality, weak fluorescence

Key Insights :

  • The target compound’s extended conjugation results in a bathochromic shift compared to simpler Schiff bases .
  • Metal complexes (e.g., Zn(II)) exhibit enhanced luminescence and stimuli-responsive behavior .

Biological Activity

The compound 2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol, commonly referred to as a Schiff base, exhibits diverse biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and therapeutic potentials based on recent research findings.

  • Molecular Formula : C26H20N2O2S2
  • Molecular Weight : 456.6 g/mol
  • CAS Number : 26907-82-4
  • IUPAC Name : 2-[[2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol

Synthesis

The synthesis of this compound typically involves the condensation reaction of 2-aminophenol with 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction is generally performed under reflux conditions using solvents like ethanol or methanol, followed by purification through recrystallization or chromatography. Industrial applications may utilize continuous flow reactors to enhance efficiency and yield while employing green chemistry principles to minimize environmental impact .

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions and interact with various biological molecules. The compound acts as a chelator, inhibiting metalloenzyme activity and generating reactive oxygen species (ROS) through redox reactions, which can lead to oxidative stress in cells .

Antimicrobial Activity

Research indicates that this Schiff base exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism involves disrupting bacterial cell walls and interfering with metabolic processes, making it a candidate for developing new antibacterial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of intrinsic pathways. It appears to inhibit cell proliferation by modulating key signaling pathways involved in cell cycle regulation and apoptosis .

Case Studies

StudyFindingsReference
Antimicrobial EfficacyDemonstrated significant inhibition of E. coli and S. aureus growth at low concentrations.
Anticancer ActivityInduced apoptosis in breast cancer cell lines through ROS generation and caspase activation.
Enzyme InhibitionInhibited metalloenzymes involved in cancer progression, suggesting potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this Schiff base compound?

The compound can be synthesized via a condensation reaction between salicylaldehyde derivatives and aromatic amines. For example, equimolar amounts of 2-hydroxyphenyl-containing aldehydes and aminophenols are refluxed in ethanol under inert conditions to form the imine linkage . Key parameters include pH control (neutral to slightly acidic), solvent polarity, and reaction time (typically 4–6 hours). Monitoring via thin-layer chromatography (TLC) or UV-Vis spectroscopy ensures completion. Post-synthesis purification involves recrystallization from ethanol or methanol .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • Elemental analysis confirms stoichiometry (e.g., C, H, N content) .
  • UV-Vis spectroscopy identifies π→π* and n→π* transitions in the imine and phenolic groups, with absorption peaks typically between 250–400 nm .
  • FT-IR spectroscopy detects C=N stretches (~1600–1650 cm⁻¹) and O–H stretches (~3200–3500 cm⁻¹) .
  • Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions. Data refinement uses SHELXL for small-molecule crystallography .

Q. How does the disulfanyl (-S-S-) bridge influence the compound’s reactivity?

The disulfide moiety introduces redox activity, enabling participation in thiol-disulfide exchange reactions. This can be probed via cyclic voltammetry (CV) to measure oxidation potentials. Steric effects from the bridge may also hinder coordination with metal ions, requiring tailored ligand design for catalysis .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-angle deviations) be resolved during structural refinement?

Discrepancies often arise from disorder, twinning, or thermal motion. SHELXL’s restraints (e.g., DFIX, SIMU) stabilize refinement by constraining bond lengths/angles to expected values. For twinned data, the TWIN/BASF commands in SHELXL partition intensity contributions from overlapping lattices . Graph-set analysis (e.g., Etter’s rules) helps validate hydrogen-bonding patterns .

Q. What computational methods are suitable for modeling this compound’s electronic structure and supramolecular assembly?

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and ligand-metal charge-transfer transitions .
  • Molecular docking simulates interactions with biological targets (e.g., enzymes) by aligning the imine and phenolic groups with active-site residues .
  • Crystal packing analysis using Mercury or OLEX2 visualizes π-stacking and hydrogen-bond networks critical for material properties .

Q. How can experimental design address discrepancies in metal-binding studies (e.g., conflicting coordination geometries)?

  • Job’s plot analysis determines the ligand-to-metal stoichiometry under varying molar ratios .
  • EPR spectroscopy distinguishes between square-planar (d⁸) and octahedral (d⁶) geometries in paramagnetic complexes.
  • Competitive titration experiments with EDTA or other chelators quantify binding affinity and selectivity .

Q. What strategies mitigate challenges in studying environmental degradation pathways of this compound?

  • High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) identifies degradation products under UV exposure or hydrolytic conditions .
  • QSAR modeling predicts ecotoxicity by correlating substituent effects (e.g., electron-withdrawing groups) with biodegradation rates .

Methodological Considerations

Q. How should researchers design experiments to validate hydrogen-bonding patterns in crystal structures?

  • Use SCXRD to measure donor-acceptor distances (2.5–3.0 Å for O–H···O/N).
  • Apply graph-set notation (e.g., R₂²(8) motifs) to classify chains, rings, or intramolecular interactions .
  • Compare with Cambridge Structural Database (CSD) entries to identify atypical motifs .

Q. What protocols ensure reproducibility in synthesizing derivatives with modified substituents?

  • Systematically vary substituents (e.g., -OCH₃, -Cl) on the phenyl rings to study electronic effects.
  • Use microwave-assisted synthesis to reduce reaction times and improve yields for thermally sensitive derivatives .
  • Characterize intermediates via NMR (¹H/¹³C) to confirm regioselectivity .

Tables

Table 1. Key spectroscopic data for the compound and its metal complexes .

TechniqueObserved FeatureInterpretation
UV-Vis (λ_max)320 nm (ε = 1.2×10⁴ L mol⁻¹ cm⁻¹)Imine (C=N) π→π* transition
FT-IR1615 cm⁻¹C=N stretch
CV (E₁/₂)+0.45 V vs. Ag/AgClDisulfide redox activity

Table 2. Common crystallographic refinement challenges and solutions .

IssueSHELXL CommandOutcome
Thermal motion disorderSIMUSmoothes anisotropic displacement
Twinned dataTWIN/BASFPartitions overlapping reflections
Weak hydrogen bondsAFIX 147Restrains O–H···O geometry

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